molecular formula C15H12Cl2O3 B1359026 3,5-Dichloro-3',5'-dimethoxybenzophenone CAS No. 951892-40-3

3,5-Dichloro-3',5'-dimethoxybenzophenone

Cat. No.: B1359026
CAS No.: 951892-40-3
M. Wt: 311.2 g/mol
InChI Key: LGIGQMVJTMVMAQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’,5’-dimethoxybenzophenone: is an organic compound with the molecular formula C15H12Cl2O3 and a molecular weight of 311.16 g/mol . It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzophenone core. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: 3,5-Dichloro-3’,5’-dimethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzophenones on biological systems.

Industry: In the industrial sector, 3,5-Dichloro-3’,5’-dimethoxybenzophenone is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-3’,5’-dimethoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can act as an inhibitor of these enzymes, affecting the metabolic pathways they regulate. Additionally, 3,5-Dichloro-3’,5’-dimethoxybenzophenone interacts with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .

Cellular Effects

The effects of 3,5-Dichloro-3’,5’-dimethoxybenzophenone on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . The compound can induce changes in gene expression, leading to altered levels of proteins involved in cell survival and death. Furthermore, 3,5-Dichloro-3’,5’-dimethoxybenzophenone affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 3,5-Dichloro-3’,5’-dimethoxybenzophenone exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of various substrates . This binding interaction can lead to changes in the levels of metabolites and the activation or inhibition of downstream signaling pathways. Additionally, 3,5-Dichloro-3’,5’-dimethoxybenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-3’,5’-dimethoxybenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 3,5-Dichloro-3’,5’-dimethoxybenzophenone can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-3’,5’-dimethoxybenzophenone vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 3,5-Dichloro-3’,5’-dimethoxybenzophenone can induce toxic effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit specific biochemical and cellular responses .

Metabolic Pathways

3,5-Dichloro-3’,5’-dimethoxybenzophenone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds, and their inhibition by 3,5-Dichloro-3’,5’-dimethoxybenzophenone can lead to changes in metabolic flux and the levels of various metabolites . The compound may also interact with cofactors required for enzyme activity, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 3,5-Dichloro-3’,5’-dimethoxybenzophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. The compound’s distribution within tissues can also impact its efficacy and toxicity, as different tissues may have varying levels of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3,5-Dichloro-3’,5’-dimethoxybenzophenone is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression. This localization is crucial for its function, as it allows 3,5-Dichloro-3’,5’-dimethoxybenzophenone to interact with specific biomolecules and modulate cellular processes in a targeted manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’,5’-dimethoxybenzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-dimethoxybenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’,5’-dimethoxybenzophenone involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The presence of chlorine and methoxy groups enhances its ability to penetrate cell membranes and bind to target proteins .

Comparison with Similar Compounds

  • 3,5-Dichlorobenzophenone
  • 3,5-Dimethoxybenzophenone
  • 3,4-Dichloro-3’,5’-dimethoxybenzophenone

Comparison: 3,5-Dichloro-3’,5’-dimethoxybenzophenone is unique due to the presence of both chlorine and methoxy groups on the benzophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGQMVJTMVMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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